2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-15-8-6-13(7-9-15)10-16-11-21-12-17(20-18(21)22-16)14-4-2-1-3-5-14/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNUNGPGKCVWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where nucleophiles can replace the fluorine atom under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity Against Pancreatic Cancer
- Study Reference : A study published in Molecules demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Capan-1. Notably, compound 9c significantly inhibited cell migration in scratch wound-healing assays, indicating its potential as a therapeutic agent against pancreatic cancer .
Table 1: Antiproliferative Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Effect on Migration |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Significant |
| 9e | Capan-1 | 10.8 | Moderate |
| 9n | Panc-1 | 7.25 | Significant |
Mechanistic Insights
The mechanism of action of imidazo[2,1-b][1,3]thiazole derivatives often involves the inhibition of key signaling pathways associated with cancer progression.
Study Reference : Research has indicated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited an IC50 value of 0.86 µM against CDK1 . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Synthesis and Structural Variations
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step processes including condensation reactions and Vilsmeier–Haack formylation. The structural variations introduced by substituents such as fluorophenyl groups significantly influence their biological activities.
Synthesis Pathway Example :
- Starting from readily available precursors like 2-amino-5-(4-chlorobenzyl)-[1,3,4]thiadiazole, the synthesis involves:
Broader Biological Applications
Beyond anticancer properties, imidazo[2,1-b][1,3]thiazoles have been investigated for their antimicrobial and anti-inflammatory activities.
Research Insights :
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can bind to these targets, leading to the modulation of their activity and subsequent biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Derivatives
The following table summarizes critical structural analogs and their properties:
*Calculated based on molecular formula (C₁₈H₁₃FN₂S).
Cytotoxicity and Kinase Inhibition
- Acetic Acid Derivatives : Compound 2a (2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid) exhibits moderate cytotoxicity against cancer cell lines (e.g., MDA-MB-231, IC₅₀ = 22.6 µM) and weak VEGFR2 inhibition (3.76% at 20 µM) .
- Chloro/Fluoro Substitutions : The 4-chloro analog (2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[...]) may enhance hydrophobic interactions in target binding compared to the 4-fluoro derivative, though its activity remains untested .
- 2-Fluorobenzyl Derivatives : Compounds with 2-fluorobenzyl groups (e.g., 2-[(2-fluorophenyl)methyl]-6-phenylimidazo[...]) show potent antimicrobial activity against Staphylococcus aureus (MIC = 0.24 µg/mL) and fungi .
Antimicrobial Activity
Structure-Activity Relationships (SAR)
2-Fluorophenyl: Introduces steric bulk near the benzyl group, which may reduce planarity and alter binding to microbial targets .
Substituent Effects :
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may improve lipophilicity and membrane penetration but reduce metabolic stability compared to fluorine .
- Dihydrothiazole Core : Saturation of the thiazole ring (e.g., 2,3-dihydroimidazo[...]) reduces aromaticity, likely diminishing cytotoxic activity .
Functional Groups :
- Acetic Acid/Hydrazide Moieties : Polar groups like acetic acid enhance solubility but may limit blood-brain barrier penetration, whereas hydrazides improve antimicrobial potency through hydrogen bonding .
Biological Activity
The compound 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a member of the imidazo[2,1-b][1,3]thiazole family, which has gained attention for its potential therapeutic applications. This article reviews its biological activity, particularly in relation to cancer treatment, through various studies and findings.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives often correlates with their structural features. The presence of a 4-fluorophenyl group enhances the compound's interaction with biological targets. Research has shown that modifications to the imidazo and thiazole moieties can significantly influence potency against specific cancer cell lines.
In Vitro Studies
A notable study investigated the activity of various derivatives against FLT3-dependent human acute myeloid leukemia (AML) cell lines. The compound exhibited potent inhibitory effects on the MV4-11 cell line with an IC50 value of 0.002 μM , demonstrating its potential as an anti-leukemic agent . In contrast, it showed minimal activity against FLT3-independent cell lines such as HeLa .
The mechanism by which this compound exerts its effects involves inhibition of the FLT3 kinase, a critical driver in AML. Enzymatic assays confirmed that the compound effectively inhibits FLT3 with an IC50 of 0.022 μM , indicating a strong affinity for this target .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound:
| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| FLT3 Inhibition | MV4-11 (AML) | 0.002 | |
| FLT3 Kinase Assay | Enzymatic | 0.022 | |
| Antiproliferative | HeLa (Cervical Cancer) | No significant activity |
Case Studies and Research Findings
Several studies have explored the broader implications of imidazo[2,1-b][1,3]thiazole derivatives:
- Antiproliferative Effects : A series of derivatives were screened for antiproliferative activity against various cancer cell lines including murine leukemia and human cervix carcinoma. The compounds exhibited IC50 values ranging from 5.11 to 10.8 µM , indicating significant cytotoxicity in specific contexts .
- Migration Inhibition : Certain derivatives inhibited cell migration in scratch wound-healing assays, suggesting potential applications in preventing metastasis in pancreatic cancer models .
- Structure Optimization : Research has focused on optimizing the structure to enhance biological activity while minimizing toxicity. This includes exploring different substituents on the imidazo and thiazole rings to improve selectivity and potency against target kinases involved in cancer progression .
Q & A
Q. What are the common synthetic routes for preparing 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole and its derivatives?
Synthesis typically involves multi-step organic reactions, such as cyclocondensation of thioamides with α-haloketones or Hantzsch thiazole synthesis. For example, intermediates like ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate are synthesized via microwave-assisted methods or classical thermal approaches. Modifications at the 2- or 6-positions are achieved by introducing fluorophenyl or methyl groups through Suzuki coupling or nucleophilic substitution .
Q. How is the structural characterization of imidazo[2,1-b][1,3]thiazole derivatives performed?
Characterization relies on , , FTIR, and mass spectrometry. For instance, fluorescence probes derived from this scaffold (e.g., LB1) are validated using these techniques to confirm regiochemistry and functional group integrity. X-ray crystallography is employed for resolving complex stereochemistry, as seen in structural analogs .
Advanced Research Questions
Q. What strategies enhance the metabolic stability and therapeutic index of imidazo[2,1-b][1,3]thiazole derivatives?
Substitutions at the 4-fluorophenyl or 3-methyl positions improve metabolic stability by reducing cytochrome P450-mediated oxidation. For example, ethyl 6-(3-fluoro-4-methoxyphenyl) derivatives exhibit prolonged half-lives due to steric hindrance and electron-withdrawing effects. Computational modeling guides rational design to balance lipophilicity and solubility .
Q. How do structural modifications influence kinase inhibition and cytotoxicity?
- 2-Position modifications : Methyl or ethyl groups enhance binding to kinase ATP pockets (e.g., VEGFR2 inhibition with IC values ~5.72% at 20 μM) .
- 6-Position substitutions : 4-Fluorophenyl groups increase selectivity for cancer cell lines (e.g., MDA-MB-231 IC = 1.4 μM vs. HepG2 IC = 22.6 μM) .
- Fluorine incorporation : Improves membrane permeability and target affinity, as seen in analogs targeting angiopoietin-1 receptor (IC ~50,000 nM) .
Q. How can researchers reconcile conflicting data on antiviral vs. anticancer activities in structurally similar derivatives?
Divergent activities arise from target specificity. For example:
- Antiviral activity : Linked to thiazole moieties interfering with viral RNA polymerase (e.g., yellow fever virus inhibition via metabolic stabilization of the parent scaffold) .
- Anticancer activity : Depends on kinase or EGFR inhibition, modulated by substituents like 4-chlorophenyl or morpholinopyridinyl groups . Dual-purpose derivatives require balanced substituent design to avoid off-target effects.
Q. What methodologies validate the use of imidazo[2,1-b][1,3]thiazole derivatives as fluorescence probes?
Probes like LB1 are evaluated via:
- Selectivity assays : Testing metal ion interactions (e.g., In and Cr detection limits of 10 M).
- Stoichiometric analysis : Confirming 1:1 binding ratios via Job’s plot.
- Cell imaging : Demonstrating intracellular metal ion tracking in live cells .
Data Contradiction Analysis
Q. Why do some derivatives show potent kinase inhibition but low cytotoxicity?
Discrepancies may stem from:
- Off-target effects : High kinase affinity may not correlate with apoptosis induction (e.g., CHEMBL501444 binds TEK but lacks cytotoxicity due to poor cellular uptake) .
- Metabolic barriers : Derivatives like ethyl 2-(6-(4-fluorophenyl)imidazo-thiazol-3-yl)acetate exhibit in vitro activity but rapid clearance in vivo .
Methodological Recommendations
- SAR Studies : Systematically vary substituents at the 2-, 5-, and 6-positions to map activity trends .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or viral polymerases .
- ADME Profiling : Assess logP, plasma stability, and CYP450 interactions early to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
